硫酸セリウム(IV)四水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

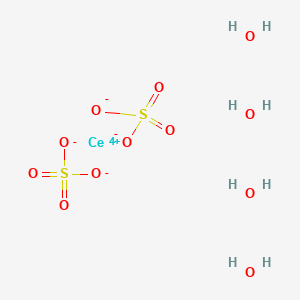

Cerium(IV) sulfate tetrahydrate (CeSO4·4H2O) is a white, crystalline compound composed of cerium, sulfate and water. It is a rare earth element, and is used in many scientific and industrial applications. It is a powerful oxidizing agent and can be used in the synthesis of various compounds. It is also used in the production of certain types of glass and in the manufacture of pigments.

科学的研究の応用

オキソ酸およびオキソ酸のアルキルエステルの合成

硫酸セリウム(IV)四水和物は、オキソ酸およびオキソ酸のアルキルエステルの合成に使用できます。 これは、2-置換シクロアルカノンとの反応によって達成されます .

選択的酸化のための触媒

硫酸セリウム(IV)四水和物は、二次アルコールを対応するケトンに選択的に酸化するための触媒として使用できます。 このプロセスでは、臭素酸ナトリウムが酸化剤として使用されます .

メタンの直接スルホン化

硫酸セリウム(IV)四水和物は、硫酸中で三酸化硫黄を用いたメタンの直接スルホン化に用いることができ、メタンスルホン酸を生成します .

特定のガラスの種類の製造

硫酸セリウム(IV)四水和物は、特定の種類のガラスの製造にも使用されます。 この化合物の特性により、この用途に適しています .

顔料製造

硫酸セリウム(IV)四水和物は、顔料の製造にも使用されます。 その独自の特性は、さまざまな顔料の生産に役立ちます .

0.01M 硫酸セリウム(IV)を 2M 硫酸溶液に調製

作用機序

Target of Action

Cerium(IV) sulfate tetrahydrate is primarily used as an oxidizing agent in various chemical reactions . Its primary targets are substances that can be oxidized, such as secondary alcohols and organic compounds .

Mode of Action

The compound’s mode of action involves the transfer of oxygen atoms to other substances, leading to their oxidation . For instance, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones using sodium bromate as the oxidant . It also participates in the oxidation of dicarboxylic acids by cerium (IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction .

Biochemical Pathways

The oxidation reactions catalyzed by Cerium(IV) sulfate tetrahydrate can affect various biochemical pathways. For example, the oxidation of secondary alcohols to ketones is a crucial step in many metabolic pathways . In the BZ oscillating reaction, the interaction of cerium (IV) with organic compounds leads to a series of redox reactions that result in color changes .

Pharmacokinetics

It’s worth noting that it is soluble in water , which can affect its distribution and elimination.

Result of Action

The primary result of Cerium(IV) sulfate tetrahydrate’s action is the oxidation of target substances. This can lead to various molecular and cellular effects depending on the specific reaction. For example, the oxidation of secondary alcohols results in the formation of ketones , which can have various biological effects.

Action Environment

The action of Cerium(IV) sulfate tetrahydrate can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity . Additionally, its reactivity can be influenced by the pH of the environment . It’s also worth noting that Cerium(IV) sulfate tetrahydrate is considered hazardous for the environment, being very toxic to aquatic life with long-lasting effects .

Safety and Hazards

Cerium(IV) sulfate tetrahydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Cerium(IV) sulfate tetrahydrate is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . Of particular interest is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

特性

| { "Design of the Synthesis Pathway": "Cerium(IV) sulfate tetrahydrate can be synthesized by reacting cerium(IV) oxide with sulfuric acid and water.", "Starting Materials": ["Cerium(IV) oxide", "Sulfuric acid", "Water"], "Reaction": [ "Add cerium(IV) oxide to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Add water to the reaction vessel and stir until the cerium(IV) oxide is completely dissolved", "Heat the reaction mixture to 80-90 degrees Celsius for 1-2 hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any impurities", "Collect the filtrate and allow it to evaporate slowly at room temperature to form Cerium(IV) sulfate tetrahydrate crystals" ] } | |

CAS番号 |

10294-42-5 |

分子式 |

CeH9O12S2 |

分子量 |

405.3 g/mol |

IUPAC名 |

cerium(3+);hydrogen sulfate;sulfate;tetrahydrate |

InChI |

InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+3;;;;;;/p-3 |

InChIキー |

ZBNJQJDKRZKDSV-UHFFFAOYSA-K |

SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

正規SMILES |

O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

ピクトグラム |

Irritant |

同義語 |

Ceric Sulfate Tetrahydrate; Cerium Disulfate Tetrahydrate; Cerium Sulfate (Ce(SO4)2) Tetrahydrate; Cerium Sulfate Tetrahydrate; Cerium(4+) Sulfate Tetrahydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。